molecular formula C10H13NO2S B11783060 2-Mercapto-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

2-Mercapto-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Cat. No.: B11783060
M. Wt: 211.28 g/mol
InChI Key: OGMVAEZPALEAEI-UHFFFAOYSA-N
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Description

2-Mercapto-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a chemical compound with a unique structure that includes a quinoline ring system with a mercapto group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid typically involves the reaction of corresponding carboxylic acid derivatives with aniline in the presence of a coupling agent such as carbonyldiimidazole (CDI). This reaction yields N-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamides .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts or activating agents are employed.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Esters or amides of the original carboxylic acid.

Scientific Research Applications

2-Mercapto-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Mercapto-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The quinoline ring system may interact with nucleic acids or other biomolecules, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Mercapto-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is unique due to the presence of both a mercapto group and a carboxylic acid group, which allows for diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

2-sulfanyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H13NO2S/c12-10(13)7-5-6-3-1-2-4-8(6)11-9(7)14/h5,9,11,14H,1-4H2,(H,12,13)

InChI Key

OGMVAEZPALEAEI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(C(N2)S)C(=O)O

Origin of Product

United States

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